molecular formula C20H24N2O4S B4863687 N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide

Cat. No.: B4863687
M. Wt: 388.5 g/mol
InChI Key: IQURCZBNHSHROO-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a phenylcarbamoyl group, and a sulfanylacetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate through the methylation of a phenol derivative.

    Introduction of the Ethyl Group: The next step involves the alkylation of the dimethoxyphenyl intermediate with an ethylating agent to form the 2-(3,4-dimethoxyphenyl)ethyl intermediate.

    Formation of the Phenylcarbamoyl Intermediate: The phenylcarbamoyl group is introduced through the reaction of the ethyl intermediate with phenyl isocyanate.

    Formation of the Sulfanylacetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylcarbamoyl or sulfanylacetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibition of Biological Pathways: The compound may inhibit key biological pathways, such as those involved in cell proliferation or apoptosis.

    Modulation of Gene Expression: The compound can influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(2-anilino-2-oxoethyl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-25-17-9-8-15(12-18(17)26-2)10-11-21-19(23)13-27-14-20(24)22-16-6-4-3-5-7-16/h3-9,12H,10-11,13-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQURCZBNHSHROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSCC(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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